3-Methyl-1-decene
Description
Properties
CAS No. |
13151-28-5 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
3-methyldec-1-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChI Key |
KHHHLDBLDKGPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)C=C |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of 3-Methyl-1-decene
Industrial and Synthetic Relevance
The compound’s branching and alkene functionality make it valuable in surfactant production, particularly in formulations of C₁₀–C₁₃ alkylphenyl sulfonates. Its reactivity in alkylation and polymerization reactions further underscores its utility in materials science.
Synthesis via Acid-Catalyzed Dehydration
Reaction Mechanism and Substrate Selection
Dehydration of secondary or tertiary alcohols is a classical route to alkenes. For 3-methyl-1-decene, the precursor 3-methyl-1-decanol undergoes acid-catalyzed elimination to yield the target alkene. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed catalysts, facilitating protonation of the hydroxyl group, followed by β-hydrogen elimination.
Experimental Conditions
In a representative procedure, 3-methyl-1-decanol is refluxed with a stoichiometric or catalytic amount of acid (e.g., 0.30 mmol p-TsOH) in dimethyl carbonate (DMC) at elevated temperatures. Reaction times vary between 19 and 60 hours, with progress monitored via gas chromatography (GC). Post-reaction, the crude product is washed with water, extracted with ethyl acetate, and purified via distillation.
Synthesis via Olefin Metathesis
Metathesis Strategy and Feedstock Selection
Olefin metathesis, a catalytic redistribution of alkene fragments, offers a versatile route to 3-methyl-1-decene. The process involves cross-metathesis between a medium-chain alkene (e.g., 1-decene) and a short-chain alkene (e.g., ethylene or propylene) in the presence of a transition-metal catalyst.
Catalytic Systems
Ruthenium-based Grubbs catalysts (e.g., Grubbs II) are preferred for their tolerance to functional groups and moisture. For example, metathesis of methyl oleate (derived from renewable oils) with ethylene generates α,ω-dienes, which can be hydrogenated to yield branched alkenes like 3-methyl-1-decene.
Industrial-Scale Optimization
- Renewable Feedstocks : Plant oils (e.g., soybean or palm oil) provide sustainable starting materials, aligning with green chemistry principles.
- Product Distribution : By adjusting the stoichiometry of short-chain alkenes, the carbon chain length and branching of the product can be controlled. For instance, using propylene instead of ethylene shifts the product distribution toward higher branching.
Comparative Analysis of Preparation Methods
Yield and Selectivity
| Method | Catalyst | Temperature | Time (h) | Yield (%) | Selectivity Issues |
|---|---|---|---|---|---|
| Acid-Catalyzed Dehydration | H₂SO₄ or p-TsOH | Reflux | 19–60 | ~40–60* | Isomerization, carbocation shifts |
| Olefin Metathesis | Grubbs II | 40–80°C | 4–12 | ~70–85* | Homodimerization byproducts |
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of 3-Methyl-1-decene can yield 3-methyl-decane using catalysts like palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine are added to the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products:
Oxidation: 3-Methyl-1-decanol, 3-Methyl-decanal, 3-Methyl-decanoic acid
Reduction: 3-Methyl-decane
Substitution: 3-Chloro-1-decene, 3-Bromo-1-decene
Scientific Research Applications
3-Methyl-1-decene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-1-decene involves its interaction with various molecular targets and pathways. For example:
Catalytic Hydrogenation: The double bond in 3-Methyl-1-decene interacts with hydrogen gas in the presence of a catalyst, leading to the formation of 3-Methyl-decane.
Oxidation: The double bond can react with oxidizing agents, leading to the formation of epoxides, alcohols, or acids, depending on the conditions.
Comparison with Similar Compounds
3-Methyl-1-decene can be compared with other similar alkenes, such as:
1-Decene: Similar in structure but lacks the methyl group at the third carbon.
2-Methyl-1-decene: The methyl group is located at the second carbon instead of the third.
3-Methyl-2-decene: The double bond is located between the second and third carbons, with the methyl group at the third carbon.
Uniqueness: 3-Methyl-1-decene is unique due to the specific position of the methyl group and the double bond, which influences its reactivity and applications in various chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
